L-Pentahomoserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

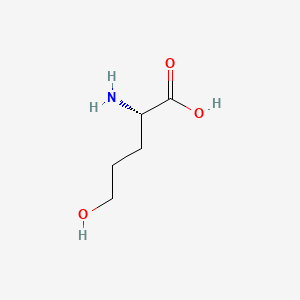

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWARROQQFCFJB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-89-2 | |

| Record name | Pentahomoserine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pentahomoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAHOMOSERINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U1FH45CS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Pentahomoserine: A Technical Guide to its Discovery, Natural Occurrence, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural occurrences, and a proposed biosynthetic pathway. Quantitative data is presented in tabular format for clarity, and detailed experimental methodologies are provided based on established analytical techniques. A hypothesized biosynthetic pathway is visualized using a DOT language diagram to facilitate understanding of its metabolic origin.

Discovery of this compound

This compound, also known as 5-hydroxy-L-norvaline, was first identified in 1993 by Hill, White, and Smith. The discovery was made through the analysis of culture fluids from pyridoxine-starved auxotrophs of the bacterium Escherichia coli B. This finding marked the first instance of 5-hydroxynorvaline being identified as a product of bacterial metabolism.[1]

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is in specific strains of Escherichia coli. Its production has been observed to be a secondary metabolic event triggered by pyridoxine (Vitamin B6) starvation.

| Organism | Condition | Concentration | Reference |

| Escherichia coli B (pyridoxine auxotrophs) | Pyridoxine starvation | Similar to common protein amino acids | Hill et al., 1993 |

While the precise concentration was not quantified in the initial discovery, the amounts were comparable to those of standard proteinogenic amino acids found in the bacterial cultures.[1] Further research is required to explore other potential natural sources of this compound in various biological systems, including plants, fungi, and marine organisms.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to pyridoxine (Vitamin B6) metabolism and core amino acid biosynthetic pathways. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for numerous enzymes involved in amino acid transformations, including transaminases. In pyridoxine-deficient E. coli, the disruption of PLP-dependent enzymes likely leads to the accumulation of metabolic intermediates that are then shunted into a novel pathway culminating in this compound synthesis.

Based on the metabolic context of its discovery, a plausible biosynthetic pathway for this compound in E. coli is proposed to originate from the L-aspartate and L-homoserine biosynthesis pathways. The key steps are hypothesized to be:

-

Aspartate to Aspartate-semialdehyde: The pathway begins with the conversion of L-aspartate to L-aspartate-semialdehyde, a common intermediate in the biosynthesis of several amino acids, including lysine, methionine, and threonine.

-

Reduction to Homoserine: L-aspartate-semialdehyde is then reduced to L-homoserine by homoserine dehydrogenase.

-

Hydroxylation and Chain Elongation: It is hypothesized that under pyridoxine-deficient conditions, a series of enzymatic reactions, potentially involving a hydroxylase and a carbon-chain elongation step, converts L-homoserine to this compound. The exact enzymes involved in this latter part of the pathway are yet to be elucidated.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the isolation and characterization of this compound, based on the techniques mentioned in the discovery paper and standard analytical practices for amino acids.

Isolation and Purification of this compound from E. coli Culture

Objective: To isolate and purify this compound from the culture medium of pyridoxine-starved E. coli auxotrophs.

Methodology:

-

Culture Growth and Harvesting:

-

Inoculate a pyridoxine-requiring strain of E. coli B into a minimal medium with a limiting concentration of pyridoxine.

-

Incubate the culture until the stationary phase is reached, indicating pyridoxine starvation.

-

Centrifuge the culture to pellet the cells. The supernatant, containing secreted metabolites, is collected.

-

-

Initial Fractionation:

-

Subject the supernatant to cation-exchange chromatography.

-

Elute the bound amino acids using a pH gradient (e.g., with ammonium hydroxide).

-

Collect fractions and monitor for the presence of amino acids using a ninhydrin test.

-

-

Further Purification:

-

Pool the amino acid-containing fractions and concentrate them under reduced pressure.

-

Perform further purification using techniques such as preparative paper chromatography or high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column).

-

Characterization of this compound

Objective: To confirm the identity and structure of the isolated this compound.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert the isolated amino acid to a volatile derivative (e.g., a trimethylsilyl or N-trifluoroacetyl derivative) to facilitate GC analysis.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amino acid analysis.

-

Mass Spectrometry: Analyze the eluting peaks using a mass spectrometer to obtain the mass spectrum of the derivatized this compound. The fragmentation pattern will provide structural information.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Derivatization (optional but common): Derivatize the amino acid with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for sensitive detection.

-

HPLC Separation: Separate the derivatized amino acid on a reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: Use a fluorescence detector to quantify the amount of this compound based on a standard curve.

-

Conclusion and Future Directions

The discovery of this compound in pyridoxine-deficient E. coli opens avenues for further investigation into its physiological role and potential applications. Key areas for future research include:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the conversion of L-homoserine to this compound.

-

Exploring broader natural occurrences: Investigating a wider range of organisms to determine if this compound is more prevalent in nature than currently known.

-

Investigating biological activity: Assessing the potential pharmacological or biological activities of this compound and its derivatives.

-

Metabolic engineering for production: Developing engineered microbial strains for the efficient and controlled production of this compound.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

References

An In-depth Technical Guide on the Biological Role of L-Pentahomoserine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Pentahomoserine, also known as L-2-amino-5-hydroxypentanoic acid or L-5-Hydroxynorvaline, is a non-proteinogenic amino acid. While not a common metabolite, it has been identified in specific biological contexts, suggesting potential, albeit specialized, roles in microorganisms. This technical guide synthesizes the current understanding of this compound's biological significance, drawing from available literature on its natural occurrence and the activities of structurally related compounds. The limited research highlights its potential as a secondary metabolite and points towards the therapeutic promise of similar molecules, particularly in the development of novel antifungal agents. This document provides a comprehensive overview of the existing data, outlines general experimental approaches for its study, and identifies key areas for future research.

Introduction

This compound is an alpha-amino acid with a five-carbon chain and a terminal hydroxyl group. Its structure is similar to the proteinogenic amino acid L-ornithine, differing by the substitution of the delta-amino group with a hydroxyl group. Unlike the 20 common amino acids, this compound is not incorporated into proteins during ribosomal translation. Its biological significance, therefore, lies in other metabolic or signaling functions. This guide will delve into the known instances of its presence in organisms and the biological activities of analogous compounds to build a comprehensive picture of its potential roles.

Known Biological Occurrences and Significance

Direct research on the biological role of this compound is sparse. However, a few key studies have identified its presence in bacteria and the potent bioactivity of structurally similar molecules.

Bacterial Metabolism in Escherichia coli

This compound has been identified as a metabolic product in pyridoxine-starved cultures of Escherichia coli B auxotrophs. This finding is significant as it represents the first identification of this compound as a product of bacterial metabolism. The production of this compound appears to be a secondary metabolic event, triggered by a specific nutritional stress (pyridoxine starvation). The quantities produced were comparable to those of common protein amino acids in the culture fluids, suggesting a potentially significant metabolic shift under these conditions. The precise biosynthetic pathway leading to this compound in E. coli under these conditions remains to be elucidated.

Antifungal Activity of a Structurally Similar Compound

A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been identified as an antifungal antibiotic. RI-331 exhibits its antifungal properties by inhibiting homoserine dehydrogenase in Saccharomyces cerevisiae. This enzyme is a key player in the aspartate biosynthetic pathway, which is responsible for the synthesis of essential amino acids such as methionine, isoleucine, and threonine. The inhibition of this pathway is detrimental to fungal growth. The structural similarity between RI-331 and this compound suggests that this compound or its derivatives could also possess underexplored biological activities.

Bioactivity of a Related Compound from a Plant Source

Research on natural products has led to the isolation of 2-amino-5-hydroxyhexanoic acid from the seeds of Crotalaria juncea. This compound, which is structurally similar to this compound, has demonstrated dose-dependent lipid-lowering and antioxidant activities in in vivo and in vitro studies, respectively.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological context of this compound and related compounds.

| Compound | Organism/System | Observation | Quantitative Data | Reference |

| This compound | Escherichia coli B (pyridoxine auxotrophs) | Production in culture fluids | Quantities similar to common protein amino acids | (Not explicitly quantified in the initial search results) |

| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Saccharomyces cerevisiae | Inhibition of homoserine dehydrogenase | - | (Kinetic data not available in the initial search results) |

| 2-amino-5-hydroxyhexanoic acid | In vivo (animal model) | Lipid-lowering activity | Dose-dependent | (Specific dosage and effect size not detailed in the initial search results) |

| 2-amino-5-hydroxyhexanoic acid | In vitro | Antioxidant activity | Good | (Specific IC50 or equivalent values not provided in the initial search results) |

Signaling and Metabolic Pathways

While a specific signaling or metabolic pathway involving this compound is not yet defined, the inhibitory action of the related compound RI-331 on the aspartate pathway in Saccharomyces cerevisiae provides a valuable model.

Proposed Inhibition of the Aspartate Pathway

The antifungal agent RI-331 targets homoserine dehydrogenase, a critical enzyme in the biosynthesis of several essential amino acids. The following diagram illustrates the proposed point of inhibition in this pathway.

Caption: Proposed inhibition of homoserine dehydrogenase by RI-331.

Experimental Protocols

Detection and Identification of this compound in Bacterial Cultures

-

Culture Conditions: Culturing pyridoxine auxotrophs of E. coli B in a defined minimal medium with and without pyridoxine supplementation to induce the production of this compound.

-

Sample Preparation: Centrifugation of bacterial cultures to separate the supernatant containing extracellular metabolites.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of amino acids in the supernatant followed by GC-MS analysis for the identification and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): Separation and quantification of amino acids using a suitable column and detection method (e.g., pre-column derivatization with a fluorescent tag).

-

Isolation of Structurally Similar Compounds from Natural Sources

-

Extraction: Extraction of the plant material (e.g., seeds of Crotalaria juncea) with a suitable solvent system (e.g., methanol-water mixture).

-

Chromatographic Separation: Fractionation of the crude extract using various chromatographic techniques such as column chromatography (e.g., silica gel, ion-exchange) and preparative HPLC to isolate the compound of interest.

-

Structure Elucidation: Determination of the chemical structure of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Enzyme Inhibition Assays

-

Enzyme Purification: Expression and purification of the target enzyme (e.g., homoserine dehydrogenase from S. cerevisiae) using recombinant protein techniques.

-

Enzyme Activity Assay: Measuring the activity of the purified enzyme by monitoring the conversion of substrate to product spectrophotometrically.

-

Inhibition Studies: Performing the enzyme activity assay in the presence of varying concentrations of the inhibitor (e.g., RI-331) to determine the inhibitory kinetics (e.g., IC50, Ki).

Future Research and Drug Development Implications

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

-

Elucidation of the Biosynthetic Pathway: Investigating the enzymatic steps leading to the production of this compound in E. coli under pyridoxine starvation.

-

Screening for Biological Activities: Systematically screening this compound for various biological activities, including antimicrobial, antioxidant, and metabolic modulatory effects.

-

Exploring Other Natural Sources: Conducting broader searches for the presence of this compound in other microorganisms, plants, and marine organisms.

-

Structure-Activity Relationship Studies: Synthesizing derivatives of this compound and related compounds to understand the structural requirements for their biological activities.

For drug development professionals, the potent antifungal activity of the structurally similar compound RI-331 highlights the potential of targeting the aspartate pathway. The development of specific inhibitors of homoserine dehydrogenase, an enzyme absent in mammals, represents a promising strategy for the creation of novel and selective antifungal drugs.

Conclusion

This compound remains an enigmatic molecule with a sparsely documented biological role. Its confirmed presence as a secondary metabolite in E. coli under specific stress conditions suggests a role in metabolic adaptation. The significant biological activities of structurally analogous compounds, particularly the antifungal agent RI-331, underscore the potential of this chemical scaffold for therapeutic applications. Further in-depth research is imperative to fully uncover the biological significance of this compound and to exploit the therapeutic potential of this class of non-proteinogenic amino acids.

An In-depth Technical Guide to the Structural Characterization of L-Pentahomoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, systematically known as (2S)-2-amino-5-hydroxypentanoic acid, is a non-proteinogenic amino acid. Its structural similarity to proteinogenic amino acids suggests potential roles in various biological processes and as a building block in synthetic chemistry. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological function and exploring its therapeutic or industrial applications. This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of this compound, including spectroscopic and crystallographic techniques. While experimental data for this specific molecule is not widely available in public repositories, this guide presents predicted data and detailed experimental protocols to enable researchers to obtain and interpret empirical results.

Physicochemical Properties

This compound is a chiral molecule with the L-configuration at the alpha-carbon. Its structure consists of a five-carbon chain with a hydroxyl group at the C5 position, an amino group at the C2 position, and a carboxylic acid group at the C1 position.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem[1] |

| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| CAS Number | 6152-89-2 | PubChem[1] |

| PubChem CID | 5287587 | PubChem[1] |

| Melting Point | 224 °C (for L-enantiomer) | Wikipedia[2] |

| Appearance | White solid | Wikipedia[2] |

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound by providing information about its chemical environment, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.70 | t | H-2 |

| ~3.55 | t | H-5 |

| ~1.85 | m | H-3 |

| ~1.60 | m | H-4 |

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175.0 | C-1 (C=O) |

| ~60.0 | C-5 (CH₂-OH) |

| ~55.0 | C-2 (CH-NH₂) |

| ~30.0 | C-3 (CH₂) |

| ~25.0 | C-4 (CH₂) |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-3000 | Strong, Broad | N-H stretch (amine) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1580 | Strong | N-H bend (amine) |

| 1600-1500 | Strong | C=O stretch (carboxylate) |

| 1420-1380 | Medium | O-H bend (carboxylic acid) |

| 1200-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 133 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M-H₂O]⁺ |

| 88 | High | [M-COOH]⁺ |

| 74 | High | [CH(NH₂)COOH]⁺ |

| 44 | High | [COOH]⁺ |

X-ray Crystallography

X-ray crystallography can provide the precise three-dimensional atomic coordinates of a molecule in its crystalline state. Although no crystal structure for this compound is currently available in public databases, a general protocol for its determination is provided.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated water (D₂O) or other suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of D₂O in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts relative to a reference standard (e.g., TSP or DSS).

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, water)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable ion signal.

-

Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300).

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of this compound.

Materials:

-

High-purity this compound

-

Various solvents and co-solvents for crystallization screening

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

-

Microscope

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystallization:

-

Prepare a concentrated solution of this compound in a suitable solvent.

-

Set up crystallization trials using various techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method is vapor diffusion where a drop of the protein solution is equilibrated against a larger reservoir of a precipitant solution.

-

Monitor the trials regularly under a microscope for the formation of single crystals.

-

-

Crystal Mounting and Data Collection:

-

Carefully mount a suitable single crystal (well-defined shape, no visible cracks) on a goniometer head.

-

Place the mounted crystal on the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final, accurate three-dimensional structure.

-

Synthesis and Metabolic Pathways

Understanding the synthesis and metabolism of this compound is crucial for its study in biological systems.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound can be inferred from the metabolism of related amino acids such as norvaline.[3] It likely originates from the glutamate family of amino acids.

References

L-Pentahomoserine: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, is a molecule of increasing interest in various scientific disciplines, including drug discovery and chemical biology. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, addressing a critical need for consolidated technical information for researchers. This document collates available data on its physicochemical characteristics, stability under various conditions, and relevant experimental protocols.

Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-5-hydroxypentanoic acid, is a higher homolog of homoserine.[1] Its structure features a five-carbon backbone with an amino group at the α-position and a hydroxyl group at the ε-position. This unique structure imparts specific chemical and physical properties that are crucial for its handling, analysis, and potential applications.

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source(s) and Notes |

| Molecular Formula | C₅H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][2][3] |

| CAS Number | 6152-89-2 | [1][2][3] |

| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid | [1][2] |

| Synonyms | (S)-2-Amino-5-hydroxypentanoic acid, L-Norvaline, 5-hydroxy- | [3] |

| Physical Description | Solid, white crystalline powder | General knowledge for amino acids. |

| Melting Point | 218-224 °C (DL-form, dependent on heating rate) | This value is reported for the racemic mixture and may vary. Amino acids often decompose upon melting. |

| Boiling Point | Decomposes before boiling | Amino acids typically decompose at high temperatures rather than exhibiting a true boiling point. One source provides a predicted boiling point of 306.1°C at 760 mmHg. |

| Water Solubility | 268.0 mg/mL (Predicted) | [2] This high predicted solubility is expected due to the polar nature of the amino and carboxyl groups. Experimental data for specific solvents is limited. |

| pKa (Strongest Acidic) | 2.36 (Predicted) | [2] Corresponds to the carboxylic acid group. |

| pKa (Strongest Basic) | 9.22 (Predicted) | [2] Corresponds to the α-amino group. |

| Optical Rotation | [α]D²³ = -28.8° (c = 2 in 6N HCl) | This value is specific to the L-enantiomer and indicates its levorotatory nature under the specified conditions. |

Stability and Degradation

The stability of this compound is a critical factor for its storage, formulation, and application. Like other amino acids, its stability is influenced by temperature, pH, and the presence of other reactive species.

pH Stability

Thermal Stability

Amino acids, including this compound, are susceptible to thermal degradation. Studies on various amino acids have shown that significant degradation can occur at elevated temperatures.[5][6] The degradation pathways can be complex, involving decarboxylation, deamination, and other reactions, leading to a variety of smaller molecules. For instance, research on the thermal degradation of 18 different amino acids indicated that most did not show significant degradation after being heated for 10 minutes at 160°C, though some, like asparagine, glutamine, and glutamic acid, are more susceptible.[6] It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for amino acid synthesis, often starting from L-glutamic acid. The following is a representative, multi-step protocol.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound from L-Glutamic Acid.

Methodology:

-

Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its γ-methyl ester. This can be achieved by reacting L-glutamic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[8] The reaction mixture is typically stirred at room temperature for several hours. The excess acid is then neutralized, and the solvent is removed under reduced pressure.

-

Reduction of the Ester: The resulting L-glutamic acid γ-methyl ester is then selectively reduced to the corresponding alcohol, this compound. This reduction can be carried out using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid like lithium chloride, which can selectively reduce the ester in the presence of the carboxylic acid. The reaction is typically performed in an alcoholic solvent at controlled temperatures.

-

Purification: The crude this compound is purified to remove unreacted starting materials and byproducts. Ion-exchange chromatography is a common and effective method for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, such as a water/ethanol mixture, can be employed.[9]

HPLC Analysis of this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the analysis and quantification of amino acids. For this compound, a method involving pre-column derivatization is often employed to enhance its hydrophobicity and allow for sensitive detection.

Workflow for HPLC Analysis of this compound:

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically dilute acid (e.g., 0.1 N HCl). Samples containing this compound are similarly prepared.

-

Derivatization: Prior to injection, the amino acid is derivatized. A common method is the automated pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine.[10] This reaction forms a highly fluorescent isoindole derivative.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate with a small percentage of tetrahydrofuran and methanol, adjusted to a slightly acidic or neutral pH.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the derivatized amino acid.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA derivative, or UV detection at a suitable wavelength.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the this compound standard.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating this compound in specific signaling pathways. Research on the biological roles of non-proteinogenic amino acids is an expanding field, and future studies may elucidate the involvement of this compound in cellular processes.

Some L-amino acid oxidases, which are enzymes that catalyze the oxidative deamination of L-amino acids, have been shown to exhibit antimicrobial activity.[11] These enzymes often act on basic amino acids like L-lysine and L-arginine. It is conceivable that this compound could be a substrate or inhibitor for certain enzymes, but this remains to be experimentally verified.

Conclusion

This compound is a non-proteinogenic amino acid with potential for further scientific exploration. This guide has summarized its key chemical and physical properties, highlighting the need for more extensive experimental data to supplement the available predicted values. The provided experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. As with many non-standard amino acids, a deeper understanding of its stability, degradation, and biological roles will be crucial for unlocking its full potential in research and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C5H11NO3 | CID 5287587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecules and Mechanisms Underlying the Antimicrobial Activity of Escapin, an l-Amino Acid Oxidase from the Ink of Sea Hares - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of L-Pentahomoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the synthesis of L-Pentahomoserine, a non-canonical amino acid with potential applications in drug development and biotechnology. Drawing upon established biosynthetic routes for structurally similar amino acids, this document outlines a two-step enzymatic cascade, details the required enzymes, and presents available quantitative data and experimental protocols.

Proposed Enzymatic Pathway for this compound Synthesis

This compound can be synthesized from the readily available precursor, L-α-aminoadipate, a key intermediate in the fungal lysine biosynthesis pathway. The proposed synthesis involves a two-step enzymatic reduction of the ω-carboxyl group of L-α-aminoadipate.

The logical workflow for this enzymatic synthesis is as follows:

L-Pentahomoserine as a Biomarker: A Review of an Undeveloped Candidate

Despite a thorough investigation of scientific literature, there is currently no evidence to support the use of L-Pentahomoserine as a biomarker for any disease or physiological state. Extensive searches for quantitative data, experimental protocols, and associated signaling pathways have yielded no specific information implicating this compound in a biomarker capacity. Therefore, the development of an in-depth technical guide on this topic is not feasible at this time.

Our comprehensive search of available scientific and research databases reveals a significant gap in the knowledge surrounding this compound's biological role and its potential as a measurable indicator of health or disease. While basic chemical information for this compound, such as its structure and chemical properties, is available, there are no published studies that have investigated its utility as a biomarker.

This lack of data means that the core requirements for a technical guide—quantitative data for comparison, detailed experimental protocols for measurement in biological samples, and established signaling pathways for mechanistic understanding—cannot be fulfilled.

Current State of Knowledge

The investigation into this compound as a biomarker revealed the following:

-

No Quantitative Biomarker Data: No studies were identified that present quantitative measurements of this compound in any biological matrix (e.g., plasma, urine, tissue) in relation to a specific disease or condition.

-

Absence of Experimental Protocols: There are no established and validated experimental methodologies for the specific quantification of this compound for biomarker discovery or validation purposes.

-

Unknown Signaling Pathways: The signaling pathways in which this compound may be involved, if any, have not been elucidated.

Conclusion

The concept of this compound as a biomarker is, at present, purely speculative. The foundational research required to establish it as a candidate biomarker has not been published. For researchers, scientists, and drug development professionals interested in this area, the field is wide open. Initial research would need to focus on the fundamental aspects of this compound's metabolism and its potential association with pathological states. This would involve developing sensitive and specific analytical methods for its detection in biological fluids and tissues, followed by exploratory studies in relevant disease models or patient cohorts.

Until such foundational research is conducted and published, this compound remains an uninvestigated molecule in the context of biomarker discovery and application.

An In-depth Technical Guide to the Toxicological Profile of L-Pentahomoserine

Disclaimer: The following document is a hypothetical toxicological profile for L-Pentahomoserine. As of the time of this writing, publicly available toxicological data for this specific compound is scarce. This guide has been constructed based on established principles of toxicology and standard methodologies applied to novel chemical entities, particularly amino acid analogues. The data presented herein is illustrative and should not be considered factual.

Introduction

This compound, a non-proteinogenic amino acid, presents a unique structure with potential applications in various research and development sectors. As with any novel chemical entity intended for potential therapeutic or industrial use, a thorough toxicological evaluation is paramount to ensure human and environmental safety. This technical guide provides a comprehensive overview of a proposed toxicological assessment of this compound, detailing standard experimental protocols, hypothetical data, and potential mechanisms of toxicity. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for the toxicological investigation of this compound and similar compounds.

Quantitative Toxicology Data (Hypothetical)

The following tables summarize hypothetical data from a battery of standard toxicological assays.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HEK293 | MTT | 24 | > 1000 |

| HepG2 | MTT | 24 | 850 |

| SH-SY5Y | LDH Release | 48 | 620 |

Table 2: In Vitro Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative |

| In Vitro Micronucleus Test | CHO-K1 cells | With & Without | Negative |

| Chromosomal Aberration Test | Human Lymphocytes | With & Without | Negative |

Table 3: Acute Oral Toxicity of this compound in Rodents (OECD 423)

| Species | Sex | Dose (mg/kg) | Mortality | Clinical Signs |

| Rat | Female | 2000 | 0/3 | No adverse effects observed |

| Rat | Female | 5000 | 1/3 | Lethargy, piloerection in all animals |

Experimental Protocols

In Vitro Cytotoxicity Assays

3.1.1 MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) and human liver cancer (HepG2) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 500, 1000 µM).

-

After 24 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Cell Culture: Human neuroblastoma (SH-SY5Y) cells are cultured as described for the MTT assay.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with this compound as in the MTT assay.

-

After 48 hours, the supernatant is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with Triton X-100).

In Vitro Genotoxicity Assays

3.2.1 Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to detect gene mutations induced by the test substance.

-

Test System: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction from rat liver).

-

Procedure:

-

The test substance is incubated with the bacterial strains in the presence or absence of the S9 mix.

-

The mixture is plated on minimal glucose agar plates.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

3.2.2 In Vitro Micronucleus Test

This test detects chromosomal damage or damage to the mitotic apparatus.

-

Test System: Chinese Hamster Ovary (CHO-K1) cells.

-

Procedure:

-

Cells are treated with this compound at various concentrations, with and without S9 activation.

-

Cytochalasin B is added to block cytokinesis.

-

After incubation, cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is determined by microscopy.

-

-

Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Acute Oral Toxicity

The acute toxic class method (OECD Guideline 423) is used to estimate the acute oral toxicity of a substance.

-

Animals: Healthy, young adult female Sprague-Dawley rats.

-

Procedure:

-

A starting dose of 2000 mg/kg body weight is administered orally to a group of three fasted female rats.

-

The animals are observed for mortality and clinical signs of toxicity for 14 days.

-

If no mortality occurs, a higher dose (e.g., 5000 mg/kg) may be tested in another group of three animals.

-

-

Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.

Visualizations

Experimental Workflow

Caption: General experimental workflow for toxicological assessment.

Hypothetical Signaling Pathway of this compound Toxicity

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

An In-depth Technical Guide on the Natural Sources and Isolation of L-Pentahomoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pentahomoserine, also known as 5-hydroxy-L-norvaline, is a non-proteinogenic amino acid that has been identified as a natural product of microbial metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a particular focus on its discovery in pyridoxine-starved cultures of Escherichia coli. Detailed methodologies for the potential isolation and analysis of this compound are presented, drawing from established techniques for amino acid purification and characterization. Furthermore, this guide explores the putative biosynthetic pathway and discusses potential strategies for its production through metabolic engineering. While this compound is not as widely studied as proteinogenic amino acids, its unique structure warrants further investigation for potential applications in drug development and as a building block in synthetic chemistry.

Natural Occurrence of this compound

The primary documented natural source of this compound is the bacterium Escherichia coli. Specifically, it has been identified in the culture fluids of pyridoxine (vitamin B6) auxotrophs of E. coli B when these strains are subjected to pyridoxine starvation[1][2]. The production of 5-hydroxy-L-norvaline is a metabolic consequence of this specific nutritional deficiency[1][2].

Initial identification of this compound in these cultures was achieved through the use of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC)[1][2]. Quantitative analysis suggested that the amount of 5-hydroxynorvaline produced under these conditions is comparable to that of common proteinogenic amino acids found in the culture fluids[1][2].

While the LOTUS database is a comprehensive resource for natural products, a direct entry for this compound or its synonyms was not explicitly found in the initial broad searches. However, its confirmed presence in E. coli under specific conditions solidifies its status as a naturally occurring amino acid.

Putative Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of this compound has not been fully elucidated. However, its production under pyridoxine starvation in E. coli provides significant clues. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism, including transaminases.

A deficiency in pyridoxine leads to a significant perturbation of amino acid metabolism[3][4][5]. The accumulation of this compound is likely a result of the promiscuous activity of one or more enzymes on an accumulated substrate that is normally processed by a PLP-dependent enzyme.

A plausible hypothesis for the biosynthesis of this compound involves the hydroxylation of L-norvaline or a related precursor. The biosynthesis of L-norvaline itself is known to occur in some microorganisms. The key step would be the introduction of a hydroxyl group at the 5-position of the norvaline carbon chain. This could potentially be catalyzed by a hydroxylase enzyme that is either upregulated or exhibits relaxed substrate specificity under pyridoxine-limiting conditions.

A related compound, 5-hydroxy-4-oxonorvaline, has also been studied in the context of its biosynthesis, suggesting that pathways for the modification of norvaline derivatives exist in nature[6]. Further research is required to identify the specific enzymes and genetic regulation involved in the biosynthesis of this compound.

Signaling Pathways: Currently, there is no direct evidence to suggest the involvement of this compound in specific signaling pathways.

Isolation and Purification from Microbial Cultures

While a specific, detailed protocol for the isolation of this compound from E. coli cultures has not been published, a general workflow can be constructed based on established methods for the purification of amino acids from fermentation broths.

General Experimental Workflow for Isolation

The following diagram outlines a logical workflow for the isolation and purification of this compound from a bacterial culture.

Detailed Experimental Protocols

Protocol 1: Cultivation of Pyridoxine-Starved E. coli Auxotrophs

-

Strain: Use a pyridoxine-requiring auxotroph of Escherichia coli B.

-

Media: Prepare a minimal medium with a limiting concentration of pyridoxine. The exact concentration will need to be optimized to induce starvation without completely inhibiting growth.

-

Inoculation and Growth: Inoculate the minimal medium with an overnight culture of the E. coli auxotroph grown in a pyridoxine-replete medium.

-

Incubation: Incubate the culture with shaking at 37°C. Monitor growth by measuring optical density at 600 nm (OD600).

-

Harvesting: Harvest the culture in the late exponential or early stationary phase.

Protocol 2: Isolation of this compound from Culture Supernatant

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Collect the supernatant.

-

Cation-Exchange Chromatography:

-

Resin: Use a strongly acidic cation-exchange resin (e.g., Dowex 50W).

-

Loading: Adjust the pH of the supernatant to be acidic (e.g., pH 2-3) and load it onto the equilibrated cation-exchange column. Amino acids will bind to the resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound amino acids using a pH gradient, typically with a dilute solution of ammonium hydroxide or other suitable buffer.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC with derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection.

-

Further Purification by Reversed-Phase HPLC: Pool the fractions containing this compound and further purify them using a semi-preparative reversed-phase HPLC column with a suitable mobile phase (e.g., a water/acetonitrile gradient with a trifluoroacetic acid modifier).

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid.

Chemical Synthesis

A plausible synthetic approach could start from a protected L-glutamic acid derivative, where the γ-carboxylic acid is selectively reduced to the alcohol. Another approach could involve the alkylation of a protected glycine equivalent with a suitable 3-carbon electrophile containing a protected hydroxyl group. The synthesis of a related compound, chiral 5-(4-fluorophenyl)-5-hydroxypentanoic acid, has been described and involves a Friedel-Crafts acylation followed by reduction and cyclization/alcoholysis, which could potentially be adapted[7].

Quantitative Data

Precise quantitative data on the natural abundance of this compound is limited. The study by Hill et al. (1993) states that the quantities are "similar to those of the common protein amino acids" in the culture fluids of pyridoxine-starved E. coli[1][2]. This suggests a concentration range that could be in the micromolar to low millimolar range, depending on the specific culture conditions and the extent of pyridoxine starvation.

Table 1: Summary of this compound Production Data

| Source Organism | Condition | Concentration Range | Reference |

| Escherichia coli B (pyridoxine auxotroph) | Pyridoxine starvation | Similar to common protein amino acids | [1][2] |

Conclusion and Future Outlook

This compound is a naturally occurring non-proteinogenic amino acid with a confirmed microbial source. While its biological role and biosynthetic pathway are not yet fully understood, its unique structure as a hydroxylated derivative of norvaline makes it an interesting target for further research. The development of robust isolation protocols from its natural source or efficient chemical and biosynthetic production methods will be crucial for enabling detailed studies of its properties and potential applications. For drug development professionals, this compound could serve as a novel scaffold or a chiral building block for the synthesis of more complex molecules. Future research should focus on elucidating its biosynthetic pathway, which could pave the way for its overproduction in metabolically engineered microorganisms, and on exploring its biological activities.

References

- 1. Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conserved Pyridoxal 5'-Phosphate-Binding Protein YggS Impacts Amino Acid Metabolism through Pyridoxine 5'-Phosphate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for L-Pentahomoserine Incorporation into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-canonical amino acid L-Pentahomoserine into synthetic peptides. This document is intended for researchers in academia and industry engaged in peptide chemistry, drug discovery, and development.

Introduction

This compound is a non-proteinogenic amino acid, an analog of serine with an extended five-carbon side chain terminating in a hydroxyl group. The incorporation of such non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to enhance peptide properties.[1][2] Modifications can lead to improved metabolic stability, increased potency, altered receptor-binding profiles, and controlled conformation. This compound, with its terminal hydroxyl group, offers a unique opportunity for post-synthesis modifications, such as pegylation or glycosylation, to further modulate the therapeutic potential of peptides.

This document outlines the chemical synthesis of Fmoc-protected this compound and provides a detailed protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the coupling efficiency of this compound in SPPS. However, based on structurally similar amino acids, the following table provides an estimated comparison of coupling efficiencies.

| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Estimated Coupling Efficiency (%) |

| Fmoc-Ser(tBu)-OH | HBTU/HOBt/DIPEA | 60 | >99 |

| Fmoc-Thr(tBu)-OH | HBTU/HOBt/DIPEA | 60 | >99 |

| Fmoc-L-Pentahomoserine(tBu)-OH | HBTU/HOBt/DIPEA | 60-120 | >98 (estimated) |

| Fmoc-Lys(Boc)-OH | HBTU/HOBt/DIPEA | 60 | >99 |

Note: The coupling efficiency for Fmoc-L-Pentahomoserine(tBu)-OH is an educated estimate and should be experimentally determined for each specific peptide sequence. Double coupling may be necessary to achieve optimal incorporation.

Experimental Protocols

Protocol 1: Synthesis of N-α-Fmoc-O-tert-butyl-L-Pentahomoserine (Fmoc-L-Pentahomoserine(tBu)-OH)

This protocol describes the synthesis of the protected this compound building block required for SPPS. The hydroxyl side chain is protected with a tert-butyl group to prevent unwanted side reactions during peptide synthesis.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection of the hydroxyl group:

-

Dissolve this compound in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise while stirring at room temperature.

-

Stir the reaction mixture overnight.

-

Acidify the solution with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain O-tert-butyl-L-Pentahomoserine.

-

-

Fmoc protection of the amine group:

-

Dissolve O-tert-butyl-L-Pentahomoserine in a 10% aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in acetone dropwise while stirring at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Fmoc-L-Pentahomoserine(tBu)-OH.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis for incorporating this compound into a target peptide sequence.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-L-Pentahomoserine(tBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Pentahomoserine(tBu)-OH), 3 equivalents of DIC, and 3 equivalents of OxymaPure in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Visualizations

Workflow for this compound Peptide Synthesis

Caption: Workflow for the synthesis and incorporation of this compound into peptides.

Logical Relationship of SPPS Steps

Caption: Key steps and decision points in the solid-phase peptide synthesis cycle.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity of peptides containing this compound or specific signaling pathways they may modulate. However, the incorporation of non-canonical amino acids is a well-established strategy to alter the biological properties of peptides.[3][4]

The introduction of this compound could potentially:

-

Influence Peptide Conformation: The longer, flexible side chain may alter the peptide's secondary structure, impacting its binding affinity and selectivity for biological targets.

-

Enhance Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.

-

Provide a Site for Bioconjugation: The terminal hydroxyl group is a handle for attaching other molecules, such as polyethylene glycol (PEG) to improve pharmacokinetic properties, or fluorescent dyes for imaging studies.

Further research is required to elucidate the specific effects of this compound incorporation on peptide bioactivity and to identify any interactions with cellular signaling pathways. Standard cell-based assays and in vivo models would be necessary to characterize the pharmacological profile of this compound-containing peptides.

References

Application Notes and Protocols for the Analytical Detection of L-Pentahomoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pentahomoserine is a non-proteinogenic amino acid that is of growing interest in various fields of research, including drug development and metabolic engineering. Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for understanding its biological role, pharmacokinetics, and potential therapeutic applications. These application notes provide an overview of the analytical methodologies for the detection and quantification of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS). Detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided to guide researchers in establishing robust analytical workflows.

Analytical Methods Overview

The detection of this compound, a polar and chiral molecule, often requires derivatization to enhance its chromatographic retention and ionization efficiency for mass spectrometric detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for achieving high sensitivity and selectivity.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC/UPLC): Reversed-phase chromatography is commonly employed for the separation of derivatized amino acids. The choice of column, mobile phase composition, and gradient elution is critical for achieving optimal separation from other matrix components. Chiral stationary phases can be used for the separation of L- and D-enantiomers without derivatization.

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification. This technique involves the selection of a specific precursor ion of the derivatized this compound and monitoring its characteristic product ions.

-

Derivatization: Pre-column derivatization is a common strategy to improve the analytical performance of amino acid analysis. Reagents that react with the primary amine group of this compound, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and ortho-phthalaldehyde (OPA), are frequently used. For chiral analysis, chiral derivatizing agents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) can be employed to form diastereomers that are separable on a standard reversed-phase column.

Data Presentation: Quantitative Performance

While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the analysis of amino acids using validated LC-MS/MS methods. These values can serve as a benchmark for method development and validation for this compound analysis.

| Parameter | Typical Value Range | Description |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2] |

| **Linearity (R²) ** | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.[1][2][3] |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[1][2][3] |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD).[1][2][3] |

Note: The values presented in this table are representative of typical LC-MS/MS methods for amino acid analysis and may vary depending on the specific matrix, instrumentation, and derivatization agent used. Method validation is essential to determine the actual performance characteristics for this compound analysis in a specific application.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Fluids by UPLC-MS/MS with AQC Derivatization

This protocol describes a general procedure for the quantification of this compound in biological fluids such as plasma or urine.

1. Materials and Reagents:

-

This compound standard

-

Internal Standard (IS) (e.g., ¹³C, ¹⁵N-labeled this compound or a structural analog)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent kit (e.g., Waters AccQ•Tag™)

-

Protein precipitation solution (e.g., ACN with 1% FA)

2. Sample Preparation:

-

Thaw biological samples (plasma, urine) on ice.

-

To 100 µL of sample, add 10 µL of IS solution.

-

Add 400 µL of cold protein precipitation solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

3. Derivatization (using AQC):

-

Reconstitute the dried extract in 20 µL of 20 mM HCl.

-

Add 60 µL of borate buffer from the AQC kit.

-

Add 20 µL of reconstituted AQC reagent.

-

Vortex immediately and incubate at 55°C for 10 minutes.

-

Transfer the derivatized sample to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2-50% B

-

8-9 min: 50-95% B

-

9-10 min: 95% B

-

10-10.1 min: 95-2% B

-

10.1-12 min: 2% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M+H]⁺ of the AQC-derivatized this compound. Product ions will be characteristic fragments.

Protocol 2: Chiral Separation of this compound using l-FDLA Derivatization and LC-MS/MS

This protocol is designed for the specific detection of the L-enantiomer of Pentahomoserine and its separation from the D-enantiomer.

1. Materials and Reagents:

-

This compound and D-Pentahomoserine standards

-

Internal Standard (e.g., deuterated this compound)

-

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

-

Acetone

-

Sodium bicarbonate solution (1 M)

-

Methanol, LC-MS grade

-

Ammonium formate

-

Ultrapure water

2. Sample Preparation:

-

Follow the sample preparation steps (protein precipitation and drying) as described in Protocol 1.

3. Derivatization (using L-FDLA):

-

Reconstitute the dried extract in 50 µL of ultrapure water.

-

Add 20 µL of 1 M sodium bicarbonate solution.

-

Add 100 µL of 1% (w/v) L-FDLA in acetone.

-

Vortex and incubate at 40°C for 1 hour.

-

After incubation, add 50 µL of 2 M HCl to stop the reaction.

-

Evaporate the sample to dryness under nitrogen.

-

Reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II LC System or equivalent

-

Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 5 mM ammonium formate in water

-

Mobile Phase B: Methanol

-

Gradient: A gradient optimized to separate the diastereomers of L- and D-Pentahomoserine derivatized with L-FDLA. A typical starting point is a linear gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: ESI, Positive

-

MRM Transitions: To be determined by infusing the derivatized standards. The two diastereomers will have the same precursor and product ions but different retention times.

Visualizations

Signaling Pathways